1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-
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Overview
Description
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- is a unique organic compound characterized by its spirobiindane skeleton. This compound is known for its C2-symmetry, strong rigidity, high stability, and ease of modification. It has been developed into a series of chiral ligands and catalysts, achieving significant success in the field of catalytic asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- involves the construction of the spiro skeleton. One common method includes the use of bisphenol A or bisphenol C as starting materials. The reaction mechanism involves the formation of the spiro skeleton through a series of steps, including the use of reagents such as bromine for bromination .
Industrial Production Methods
Industrial production of this compound often requires laborious synthetic and resolution steps to obtain the desired chiral forms. The current methods usually produce racemic mixtures, which necessitate further chiral resolution. There is an ongoing effort to develop more efficient methods for the asymmetric catalytic synthesis of chiral spiro ligands from readily available raw materials .
Chemical Reactions Analysis
Types of Reactions
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Bromine, chlorine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as chiral ligands and catalysts in catalytic asymmetric synthesis.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- involves its role as a chiral ligand or catalyst. It exerts its effects by facilitating asymmetric synthesis reactions, where it interacts with various molecular targets and pathways to produce enantiomerically pure products. The spirobiindane skeleton provides the necessary rigidity and stability for these reactions .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-diol/dione: Another compound with a spiro skeleton, but with different properties and applications.
Bisphenol A: Used as a starting material in the synthesis of 1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro-.
Bisphenol C: Another starting material for the synthesis of the compound.
Uniqueness
1,1’-Spirobi[1H-indene]-6,6’-diol, 2,2’,3,3’-tetrahydro- stands out due to its C2-symmetry, strong rigidity, high stability, and ease of modification. These properties make it a privileged chiral ligand and catalyst in the field of catalytic asymmetric synthesis .
Properties
CAS No. |
105480-69-1 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,3'-spirobi[1,2-dihydroindene]-5,5'-diol |
InChI |
InChI=1S/C17H16O2/c18-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(19)10-16(12)17/h1-4,9-10,18-19H,5-8H2 |
InChI Key |
WYZQWDFFACJHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C2C=C(C=C3)O)C4=C1C=CC(=C4)O |
Origin of Product |
United States |
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